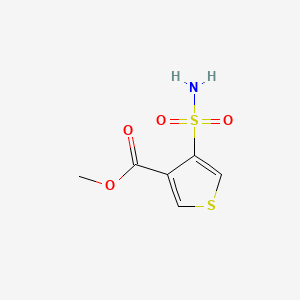

methyl 4-sulfamoylthiophene-3-carboxylate

Descripción general

Descripción

Methyl 4-sulfamoylthiophene-3-carboxylate is an organic compound with the chemical formula C7H9NO4S2. It is a white to light yellow crystalline powder that is soluble in organic solvents such as ethanol, ether, and chloroform, but is poorly soluble in water . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Methyl 4-sulfamoylthiophene-3-carboxylate is typically synthesized through an electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. In the presence of concentrated sulfuric acid, the hydroxyl group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .

Análisis De Reacciones Químicas

Methyl 4-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 4-sulfamoylthiophene-3-carboxylate features a thiophene ring with a sulfamoyl group and a carboxylate moiety. This structural configuration contributes to its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 235.28 g/mol.

Chemistry

MMSTC serves as an important reagent in organic synthesis. It is utilized to create various functional materials and intermediates, particularly in the development of more complex thiophene derivatives.

Biology

Research indicates that MMSTC may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, positioning MMSTC as a candidate for further pharmacological exploration.

- Anti-inflammatory Effects : Investigations are ongoing into its anti-inflammatory properties, which could be significant for treating inflammatory diseases.

- Interactions with Biomolecules : Initial findings indicate that MMSTC may interact with specific enzymes or receptors, influencing cellular metabolic processes or signaling pathways.

Medicine

MMSTC is being studied for its potential as a pharmaceutical intermediate or active ingredient. Its unique structural characteristics may allow it to target specific biological pathways, making it valuable in drug development.

Industry

In industrial applications, MMSTC is used in the production of dyes, pigments, and other advanced materials. Its chemical properties make it suitable for creating organic semiconductors and corrosion inhibitors.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | Similar thiophene structure | Potentially different biological activity due to substitutions |

| Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate | Different methyl substitution | May exhibit distinct solubility and reactivity |

| Methyl 3-sulfamoylthiophene-2-carboxylate | Variants in sulfamoyl positioning | Different reactivity patterns due to structural variations |

Preclinical Studies

Investigation into related thiophene derivatives has shown promising results in antimicrobial and anticancer activities. These findings suggest that MMSTC could be explored for similar therapeutic effects, warranting further research into its efficacy and safety profiles.

Biochemical Interaction Studies

Ongoing research aims to elucidate how MMSTC affects cellular functions through interactions with proteins and nucleic acids. Understanding these interactions could pave the way for its application in drug design and development.

Mecanismo De Acción

The mechanism of action of methyl 4-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Methyl 4-sulfamoylthiophene-3-carboxylate can be compared with other similar compounds, such as:

Methyl 4-aminosulfonyl-5-methylthiophene-3-carboxylate: This compound has a similar structure but with an amino group instead of a sulfonyl group.

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate: This is another isomer with a different substitution pattern on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 4-sulfamoylthiophene-3-carboxylate (MMSTC) is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with biomolecules, supported by data tables and relevant case studies.

Chemical Overview

- Molecular Formula : C₇H₉N₁O₄S₂

- Molecular Weight : Approximately 235.28 g/mol

- Structural Features : The compound features a thiophene ring with a sulfamoyl group and a carboxylate group, which contribute to its reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research indicates several promising therapeutic applications for MMSTC:

- Antimicrobial Properties : Preliminary studies suggest that MMSTC may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.

- Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, which could be beneficial in treating various inflammatory diseases.

- Interactions with Biomolecules : Initial findings indicate that MMSTC may interact with specific enzymes or receptors, influencing metabolic processes or cellular signaling pathways.

The precise mechanism of action for MMSTC is not fully elucidated; however, several hypotheses based on its structural characteristics include:

- Enzyme Inhibition : The sulfonyl group may form strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

- Cellular Signaling Influence : The thiophene ring may participate in π-π interactions with aromatic residues, further influencing the biological activity of the compound.

Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Aminosulfonyl group instead of sulfamoyl | Potentially different biological activity due to amino substitution |

| 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Lacks methyl group on thiophene | May exhibit different solubility and reactivity |

| Methyl 3-thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | Contains an aminosulfonyl group | Distinct reactivity patterns due to different substituents |

Enzymatic Activity of Related Compounds

A study on the enzymatic activity of various methyl esters revealed significant differences in hydrolysis rates:

| Methyl Esters | Concentration (mM) | Activity (U/mg of protein) |

|---|---|---|

| Methyl benzoate (1) | 0.72 | 0.12 |

| Methyl 4-chlorobenzoate (2) | 0.44 | 0.20 |

| Methyl thiophene-2-carboxylate (4) | 0.73 | 0.05 |

| Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate (5) | 0.14 | 0.005 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-sulfamoylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Core Synthesis : Start with thiophene-3-carboxylate derivatives as precursors. Introduce the sulfamoyl group via sulfonation using chlorosulfonic acid, followed by amidation with ammonia or amines. Methyl esterification can be achieved via Fischer esterification or using methanol under acidic catalysis.

- Optimization : Adjust solvent polarity (e.g., dichloromethane for sulfonation, methanol for esterification), temperature (0–5°C for sulfonation to avoid side reactions), and stoichiometry (excess chlorosulfonic acid to ensure complete conversion). Monitor progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).

- Reference : Similar protocols for methyl 4-aminothiophene-3-carboxylate hydrochloride (e.g., HCl-mediated esterification in methanol) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze - and -NMR for characteristic peaks:

- Thiophene protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and sulfamoyl NH (δ 5.5–6.0 ppm, broad).

- Carbonyl (C=O) at ~165 ppm, sulfamoyl S=O at ~110 ppm.

- IR : Confirm ester C=O (~1700 cm) and sulfonamide S=O asymmetric/symmetric stretches (~1350 and 1150 cm).

- MS : Look for molecular ion [M+H] matching theoretical mass. Fragmentation patterns should align with thiophene ring cleavage and sulfamoyl group loss.

- Validation : Compare with literature data for analogous compounds like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Computational Setup : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity/nucleophilicity.

- Reactivity Insights : The sulfamoyl group’s electron-withdrawing nature lowers HOMO energy, directing electrophilic attacks to the thiophene ring’s electron-rich positions. Simulate reaction pathways (e.g., nucleophilic substitution at the ester group).

- Validation : Compare computed NMR/IR spectra with experimental data to refine parameters. Reference ring-puckering analysis in thiophene derivatives .

Q. What crystallographic strategies resolve discrepancies in reported bond lengths or angles for thiophene carboxylate derivatives?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement : Apply SHELXL for small-molecule refinement, ensuring ADPs (anisotropic displacement parameters) are properly modeled. Validate using checkCIF/PLATON to flag outliers (e.g., bond angle deviations > 3σ) .

- Comparison : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds (e.g., methyl 4-(4-chlorophenyl)thiophene derivatives ).

Q. How do solvent effects and substituent positioning influence the compound’s intermolecular interactions in crystal packing?

- Methodology :

- Packing Analysis : Use Mercury CSD to visualize hydrogen bonds (e.g., sulfamoyl NH → ester O interactions) and π-stacking of thiophene rings. Quantify interaction energies with PIXEL .

- Solvent Screening : Recrystallize from polar (DMF) vs. nonpolar (toluene) solvents. Polar solvents may promote H-bonding networks, while nonpolar solvents favor van der Waals packing.

- Case Study : Compare with ethyl 2-amino-4-propylthiophene-3-carboxylate, where alkyl chains alter packing motifs .

Q. Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data for sulfamoyl-containing thiophene derivatives?

- Methodology :

- Reproducibility : Verify experimental conditions (e.g., solvent, temperature) that may shift NMR peaks. For example, DMSO-d vs. CDCl can cause significant -NHR shifts.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, employ high-resolution (HRMS) to distinguish isobaric species.

- Collaborative Validation : Cross-check data with independent labs or databases like PubChem .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of fine powders.

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste. Avoid water spray to prevent dust dispersion .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the sulfamoyl group.

Propiedades

IUPAC Name |

methyl 4-sulfamoylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRZKWAGTSKCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208083 | |

| Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-78-9 | |

| Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.